molecular formula C16H23N3O6S B11504192 Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate

Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate

Cat. No.: B11504192
M. Wt: 385.4 g/mol
InChI Key: WSGFEGINKFRDPD-UHFFFAOYSA-N
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Description

METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a morpholine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE typically involves the reaction of morpholine derivatives with appropriate sulfonyl chlorides and carbamates. The process often includes steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides under specific reaction conditions to yield the desired morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of transition metal catalysis and stereoselective synthesis methods are often employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective inhibition of enzymes or specific biochemical interactions.

Properties

Molecular Formula

C16H23N3O6S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)carbamate

InChI

InChI=1S/C16H23N3O6S/c1-23-16(20)17-13-2-3-14(18-4-8-24-9-5-18)15(12-13)26(21,22)19-6-10-25-11-7-19/h2-3,12H,4-11H2,1H3,(H,17,20)

InChI Key

WSGFEGINKFRDPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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